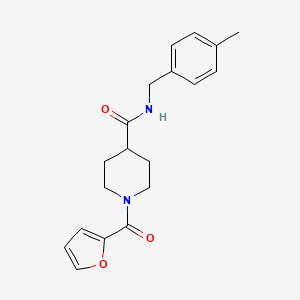
1-(furan-2-ylcarbonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
Descripción
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a carboxamide group
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-14-4-6-15(7-5-14)13-20-18(22)16-8-10-21(11-9-16)19(23)17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) |
Clave InChI |
VYPTWVDJCZKIHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis for the formation of the furan ring . The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step typically involves the coupling of the furan and piperidine rings with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Análisis De Reacciones Químicas
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring, to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide include:
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in the substituents on the furan ring.
Piperidine-4-carboxamide derivatives: These compounds have the piperidine ring and carboxamide group but differ in the substituents on the piperidine ring.
The uniqueness of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide lies in its combination of the furan and piperidine rings, which provides a distinct set of chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


